2'-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Spiro Linkage Formation: The cyclopentane ring is introduced through a cyclization reaction, often involving a Grignard reagent or an organolithium compound.
Introduction of the Thiadiazole Group: The 1,3,4-thiadiazole ring is formed by reacting a thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Final Coupling: The benzyl group is introduced through a nucleophilic substitution reaction, and the final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2’-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Spiro compounds: Other spiro compounds with different ring structures but similar reactivity.
Uniqueness
2’-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2S/c1-16-26-27-23(31-16)25-21(29)20-18-11-5-6-12-19(18)22(30)28(24(20)13-7-8-14-24)15-17-9-3-2-4-10-17/h2-6,9-12,20H,7-8,13-15H2,1H3,(H,25,27,29) |
InChI Key |
HIBFGEFWHAMWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.